molecular formula C14H20O2 B14763359 1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone

1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone

Cat. No.: B14763359
M. Wt: 220.31 g/mol
InChI Key: KMOWGTHYIGHSRI-UHFFFAOYSA-N
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Description

1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes a tert-butyl group, an ethoxy group, and a phenyl ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenation with Cl2 or Br2 in the presence of a Lewis acid catalyst, nitration with HNO3/H2SO4.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-t-Butylphenyl)ethanone: Similar structure but lacks the ethoxy group.

    1-(2-Ethoxyphenyl)ethanone: Similar structure but lacks the tert-butyl group.

    1-(5-t-Butyl-2-methoxyphenyl)ethanone: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness: 1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone is unique due to the presence of both the tert-butyl and ethoxy groups, which can influence its reactivity and properties. The combination of these groups can enhance its stability, solubility, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)ethanone

InChI

InChI=1S/C14H20O2/c1-6-16-13-8-7-11(14(3,4)5)9-12(13)10(2)15/h7-9H,6H2,1-5H3

InChI Key

KMOWGTHYIGHSRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)C

Origin of Product

United States

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